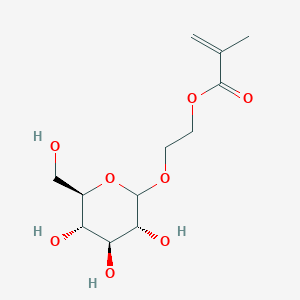

2-Methacryloxyethyl D-glucopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132153-84-5 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methacryloxyethyl D-glucopyranoside chemical structure and properties

An In-depth Technical Guide to 2-Methacryloxyethyl D-glucopyranoside: Structure, Properties, and Advanced Biomedical Applications

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Synthetic Polymers with Natural Bioactivity

In the quest for advanced biomaterials, the convergence of synthetic polymer chemistry with the inherent biocompatibility of natural molecules has led to the development of innovative functional monomers. Among these, This compound (GME) stands out as a pivotal carbohydrate-based methacrylate monomer.[1] This molecule uniquely combines a polymerizable methacrylate group with a hydrophilic and bioactive D-glucose pendant group.[1] This dual nature allows for the creation of "glycopolymers" with properties tailored for sophisticated biomedical applications where interaction with biological systems is paramount.

The significance of GME lies in the advantageous properties imparted by each of its components. The glucose moiety, a fundamental biological building block, confers exceptional biocompatibility, hydrophilicity, and potential for specific biological recognition.[1][2] The methacrylate portion provides a versatile handle for polymerization, enabling the construction of well-defined polymer architectures with robust mechanical and structural integrity.[1] Consequently, polymers derived from GME are at the forefront of research in fields such as controlled drug delivery, tissue engineering, and biosensing.[1][3] This guide provides a comprehensive technical overview of GME, from its fundamental chemical properties and synthesis to the functional applications of its resulting polymers.

Part 1: The Monomer - Chemical Identity and Physicochemical Profile

A thorough understanding of the monomer is critical before exploring its polymerization and applications. The chemical structure of GME is the foundation of its functionality.

Chemical Structure

GME consists of a D-glucopyranose ring linked via an ethyl spacer to a methacrylate functional group. This structure is key to its utility, providing both a biologically recognizable unit and a polymerizable moiety.

-

Chemical Name: this compound

-

Synonyms: 2-methacryloxyethyl glucoside, 2-glucosyloxyethyl methacrylate[4][5]

Physicochemical Properties

The properties of the GME monomer dictate its handling, purification, and polymerization conditions. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₈ | [4][6][7] |

| Molecular Weight | 292.28 g/mol | [1][6] |

| Density | 0.808 g/mL at 25°C | [4] |

| Flash Point | 57 °F (13.9 °C) | [4][5] |

| Index of Refraction | n20/D 1.366 | [4][5] |

The presence of multiple hydroxyl groups on the glucose ring makes GME highly hydrophilic, a property that is passed on to its corresponding polymers, enabling the formation of hydrogels.[1]

Part 2: Synthesis and Polymerization Strategies

The creation of well-defined glycopolymers from GME requires precise control over both the monomer synthesis and the subsequent polymerization process.

Monomer Synthesis

The synthesis of GME typically involves the glycosidic bond formation between a glucose donor and the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA).[1] To ensure regioselectivity and prevent unwanted side reactions at the other hydroxyl groups of glucose, a protection-deprotection strategy is often employed.

A common approach involves using a protected glucose derivative, such as α-D-methylglucoside, as the starting material.[1] The hydroxyl groups on the sugar are often protected with acetyl groups, which enhances solubility in organic solvents used during the reaction and polymerization.[1]

Example Protocol: Synthesis of Tetra-O-acetyl-2-methacryloxyethyl D-glucopyranoside

This protocol is a representative example and should be adapted based on specific laboratory conditions and safety protocols.

-

Protection: Start with a suitable glucose precursor, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.

-

Glycosylation Reaction:

-

Dissolve the protected glucose in a dry, inert solvent like dichloromethane.

-

Add 2-hydroxyethyl methacrylate (HEMA), typically in a slight excess (1.5-2.0 equivalents), to drive the reaction.[1]

-

Introduce a Lewis acid catalyst (e.g., Boron trifluoride etherate) to facilitate the glycosylation at the anomeric center.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., Argon) for several hours until completion, monitoring via Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a base, such as saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired protected monomer.

-

-

Deprotection (Post-Polymerization): The acetyl protecting groups are typically removed after polymerization to yield the final glycopolymer with free hydroxyl groups.[1]

Controlled Radical Polymerization (CRP)

To create glycopolymers with predictable molecular weights and narrow size distributions—critical for high-performance biomedical applications—Controlled Radical Polymerization (CRP) techniques are preferred over conventional free-radical methods.[1]

Two prominent CRP techniques for GME are:

-

Atom Transfer Radical Polymerization (ATRP): Utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Employs a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.

RAFT polymerization has been successfully used for the direct polymerization of GME in aqueous media without the need for protecting groups.[8] This is a significant advantage, as it simplifies the overall process and avoids the use of potentially toxic organic solvents and deprotection reagents.[8]

Example Protocol: Aqueous RAFT Polymerization of GME

-

Reaction Setup:

-

In a Schlenk tube, dissolve the GME monomer and a water-soluble RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) in deoxygenated water or buffer.

-

Add a water-soluble radical initiator (e.g., Azobisisobutyronitrile, AIBN).

-

The molar ratio of monomer:CTA:initiator is crucial for controlling the final molecular weight.

-

-

Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Place the sealed tube in a preheated oil bath (e.g., 70°C) to initiate the polymerization.

-

Monitoring and Termination: Monitor the reaction kinetics by taking aliquots at timed intervals and analyzing monomer conversion via ¹H-NMR. The polymerization typically exhibits pseudo-first-order kinetics.[8]

-

Purification: Once the desired conversion is reached, stop the reaction by cooling and exposing it to air. Purify the resulting polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the pure glycopolymer.

Gene Delivery

Block copolymers incorporating a poly(GME) segment and a cationic polymer segment have been investigated as non-viral vectors for gene delivery. [9]

-

Functionality: The cationic block electrostatically binds to anionic nucleic acids (like plasmid DNA or siRNA) to form nanoscale complexes called polyplexes. [9]The hydrophilic, non-ionic poly(GME) block forms a protective outer shell.

-

Advantages: This "stealth" shell enhances the colloidal stability of the polyplexes in biological media and can reduce non-specific interactions with blood proteins, potentially prolonging circulation time and improving delivery efficiency. [9]

Conclusion and Future Outlook

This compound is a highly versatile monomer that serves as a powerful building block for a new generation of advanced biomaterials. Its unique combination of a polymerizable methacrylate group and a biocompatible glucose moiety allows for the synthesis of well-defined glycopolymers with properties ideally suited for drug and gene delivery, tissue engineering, and biosensing. The ability to polymerize GME directly in aqueous media via techniques like RAFT further enhances its appeal by aligning with the principles of green chemistry.

Future research will likely focus on exploiting the specific biological recognition capabilities of the glucose pendant group to create highly targeted therapeutic systems. By functionalizing the hydroxyl groups, researchers can develop multi-functional materials that not only deliver a therapeutic payload but also respond to the local disease environment, paving the way for more personalized and effective medical treatments.

References

-

Title: Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis, biodegradability, and biocompatibility of lysine diisocyanate-glucose polymers. Source: National Library of Medicine URL: [Link]

-

Title: The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Source: The Aquila Digital Community, The University of Southern Mississippi URL: [Link]

-

Title: Biocompatible Materials for Continuous Glucose Monitoring Devices - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs Source: MDPI URL: [Link]

-

Title: Conducting Polymers and Their Applications in Diabetes Management - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-α-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacrylate Source: ResearchGate URL: [Link]

-

Title: Biocompatible Materials for Continuous Glucose Monitoring Devices | Request PDF Source: ResearchGate URL: [Link]

-

Title: 2-(Methacrylamido)glucopyranose | C10H17NO7 | CID 129847309 Source: PubChem URL: [Link]

-

Title: Synthesis, characterization of 2-(methacryloyloxy)ethyl-(di-) l-lactate and their application in dextran-based hydrogels Source: Sci-Hub URL: [Link]

-

Title: Polymers for Drug Delivery Systems - PMC Source: PubMed Central (PMC) URL: [Link]

-

Title: this compound | CAS#:132153-62-9 Source: Chemsrc URL: [Link]

-

Title: Poly(2 deoxy 2 methacrylamido glucopyranose) b Poly(methacrylate amine)s: Optimization of Diblock Glycopol ycations for Nucleic Acid Delivery - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: HYDROGELS IN BIOMEDICINE: GRANULAR CONTROLLED RELEASE SYSTEMS BASED ON 2-HYDROXYETHYL METHACRYLATE COPOLYMERS. A REVIEW Source: Lviv Polytechnic National University URL: [Link]

-

Title: Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel Source: DergiPark URL: [Link]

-

Title: Poly(2-methacryloyloxyethyl phosphorylcholine)-Based Biodegradable Nanogels for Controlled Drug Release | Request PDF Source: ResearchGate URL: [Link]

-

Title: Swelling response of radiation synthesized 2-hydroxyethylmethacrylate-co-[2-(methacryloyloxy)ethyl] trimethylammonium chloride hydrogels under various in vitro conditions Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 132153-62-9 [chemicalbook.com]

- 4. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 5. This compound | CAS#:132153-62-9 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. "The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous" by Andrew B. Lowe, Brent S. Sumerlin et al. [aquila.usm.edu]

- 9. Poly(2 deoxy 2 methacrylamido glucopyranose) b Poly(methacrylate amine)s: Optimization of Diblock Glycopol ycations for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Methacryloxyethyl D-glucopyranoside for beginners

An In-depth Technical Guide to the Synthesis of 2-Methacryloxyethyl D-glucopyranoside

Abstract

This compound is a key monomer in the development of advanced biomaterials. Its structure, combining a polymerizable methacrylate group with a biocompatible glucose moiety, makes it highly valuable for creating hydrogels, drug delivery systems, and biocompatible coatings.[1] However, for researchers new to carbohydrate chemistry, its synthesis can appear daunting due to the poly-functional nature of glucose. This guide provides a detailed, first-principles approach to the synthesis of this compound, designed for scientists and researchers who may be beginners in this specific area. We will explore a robust chemical synthesis pathway involving protection, glycosylation, and deprotection, explaining the rationale behind each step. Additionally, we will discuss a modern enzymatic approach, offering a greener alternative. This document is structured to provide not just a protocol, but a foundational understanding of the strategic decisions involved in carbohydrate functionalization.

Guiding Principles: The Challenge of Selective Carbohydrate Functionalization

Carbohydrates like D-glucose are nature's densely functionalized molecules, featuring multiple hydroxyl (-OH) groups.[2] The primary challenge in carbohydrate synthesis is achieving selectivity—that is, ensuring a reaction occurs only at the desired -OH group while leaving the others untouched. Direct reaction of D-glucose with a methacrylating agent would result in a complex, inseparable mixture of products.

To overcome this, synthetic carbohydrate chemistry relies heavily on the strategic use of protecting groups .[3][4][5] These are chemical moieties that temporarily "mask" or "block" a functional group from reacting.[4] The ideal protecting group strategy involves:

-

Protection: Selectively masking all but the desired reactive site. For our purpose, we will first mask all hydroxyl groups.

-

Functionalization: Performing the desired chemical transformation (in this case, glycosylation).

-

Deprotection: Removing the protecting groups under mild conditions that do not harm the newly formed molecule.[2]

This guide will focus on the widely-used acetyl (-OAc) protecting group, which is stable under the acidic conditions required for glycosylation and can be cleanly removed under basic conditions.

Overview of Synthesis Strategies

Two primary pathways for the synthesis of this compound will be detailed: a classical chemical route and a modern enzymatic route.

Strategy A: Multi-Step Chemical Synthesis

This robust and well-established method involves three key stages. It offers high yields and purity, though it requires multiple steps and purification procedures.

Caption: The three-stage chemical synthesis pathway.

Strategy B: Single-Step Enzymatic Synthesis

This approach leverages the high selectivity of enzymes, such as lipases, to catalyze the reaction under mild conditions.[6][7] It can circumvent the need for extensive protection-deprotection steps, representing a more environmentally friendly "green chemistry" approach.[8]

Caption: The streamlined enzymatic synthesis pathway.

Detailed Protocol: Chemical Synthesis

This protocol is broken down into three distinct experimental stages.

Part A: Synthesis of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

Principle: The first step is to protect all five hydroxyl groups of D-glucose using acetic anhydride. Sodium acetate is used as a catalyst to facilitate the reaction. This process, known as per-acetylation, makes the glucose soluble in organic solvents and activates the anomeric position for the subsequent glycosylation step.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| D-Glucose | 180.16 | 10.0 g | 0.055 | 1.0 |

| Sodium Acetate (Anhydrous) | 82.03 | 5.0 g | 0.061 | 1.1 |

| Acetic Anhydride | 102.09 | 50 mL | 0.530 | 9.5 |

| Ice-cold Water | 18.02 | ~500 mL | - | - |

| Ethanol | 46.07 | As needed | - | - |

Procedure:

-

Combine D-glucose and anhydrous sodium acetate in a 250 mL round-bottom flask.

-

Add 50 mL of acetic anhydride to the flask.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours with constant stirring. The solution should become clear.

-

After 2 hours, carefully pour the hot reaction mixture into ~500 mL of ice-cold water in a beaker while stirring vigorously.

-

A white solid, the per-acetylated glucose, will precipitate. Continue stirring until the excess acetic anhydride has hydrolyzed (about 30 minutes).

-

Collect the solid product by suction filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a white crystalline solid.

-

Dry the product under vacuum. The expected yield is typically 80-90%.

Part B: Glycosylation with 2-Hydroxyethyl Methacrylate (HEMA)

Principle: This is the crucial bond-forming step. The per-acetylated glucose (the glycosyl donor) reacts with HEMA (the glycosyl acceptor) in the presence of a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂). The catalyst activates the anomeric carbon (C-1), allowing the hydroxyl group of HEMA to attack and form the desired glycosidic bond.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| Per-acetylated Glucose | 390.34 | 10.0 g | 0.026 | 1.0 |

| 2-Hydroxyethyl Methacrylate (HEMA) | 130.14 | 4.0 g (3.6 mL) | 0.031 | 1.2 |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 4.4 g (3.9 mL) | 0.031 | 1.2 |

| Dichloromethane (DCM, Anhydrous) | 84.93 | 100 mL | - | - |

Procedure:

-

Dissolve the per-acetylated glucose and HEMA in 100 mL of anhydrous dichloromethane in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add the Boron Trifluoride Etherate (BF₃·OEt₂) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, wash with brine (saturated NaCl solution), dry the organic layer over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, tetra-O-acetyl-2-methacryloxyethyl D-glucopyranoside.

-

Purify the crude oil using silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure protected product.

Part C: Deprotection to Yield Final Product

Principle: The final step is the removal of the acetyl protecting groups to reveal the free hydroxyls on the glucose ring. This is achieved via a transesterification reaction catalyzed by a base, a method known as Zemplén deacetylation. A catalytic amount of sodium methoxide in methanol is highly effective for this purpose.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| Protected Product from Part B | ~490.46 | 5.0 g | ~0.010 | 1.0 |

| Methanol (Anhydrous) | 32.04 | 50 mL | - | - |

| Sodium Methoxide (NaOMe) | 54.02 | ~50 mg | ~0.001 | Catalytic |

| Amberlite® IR120 H⁺ resin | - | As needed | - | - |

Procedure:

-

Dissolve the purified, protected product from Part B in 50 mL of anhydrous methanol in a flask.

-

Add a catalytic amount of sodium methoxide.

-

Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral (~7).

-

Filter off the resin and wash it with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization or column chromatography to yield the final product, this compound, as a white solid.

Alternative Protocol: Enzymatic Synthesis

Principle: This method utilizes a lipase, such as the immobilized Candida antarctica Lipase B (commonly known as Novozym-435), to catalyze the transesterification between a glucose source and an activated methacrylate donor like vinyl methacrylate.[7] The enzyme's active site provides exquisite regioselectivity, often favoring reaction at the primary hydroxyl group (C-6) of glucose, thus avoiding the need for protection-deprotection steps.[8]

| Reagent/Material | Amount | Purpose |

| D-Glucose | 1.0 g | Glycosyl Donor |

| Vinyl Methacrylate | 1.5-2.0 molar equivalents | Acyl Donor |

| Novozym-435 (Immobilized Lipase) | 10-20% by weight of substrates | Biocatalyst |

| Anhydrous Solvent (e.g., Acetone, Pyridine) | 50 mL | Reaction Medium |

| Molecular Sieves | ~1 g | To maintain anhydrous conditions |

Procedure:

-

Suspend D-glucose and Novozym-435 in the chosen anhydrous solvent in a flask containing molecular sieves.

-

Add the vinyl methacrylate to the suspension.

-

Seal the flask and place it in an orbital shaker incubator at a controlled temperature (typically 40-60°C) for 48-96 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them with TLC or HPLC.

-

Once sufficient conversion is achieved, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting product mixture using silica gel column chromatography to isolate the desired this compound.

Purification and Characterization

Purification: Column chromatography is the most common method for purifying the products at each stage.[9] For the final, highly polar product, a polar stationary phase (like silica gel) with a polar mobile phase (like a dichloromethane/methanol or ethyl acetate/methanol mixture) is typically required.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. Key signals to look for in the final product include:

-

The two vinyl protons of the methacrylate group (~5.6 and ~6.1 ppm).

-

The anomeric proton of the glucose ring (~4.5-5.0 ppm).

-

Protons of the ethyl spacer (~3.5-4.3 ppm).

-

Protons of the glucose ring (~3.2-3.9 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key peaks include a broad -OH stretch (~3400 cm⁻¹), a C=O stretch from the ester (~1720 cm⁻¹), and a C=C stretch from the vinyl group (~1640 cm⁻¹).

Conclusion

The synthesis of this compound is an excellent entry point into the field of synthetic carbohydrate chemistry. While the multi-step chemical approach requires careful execution of protection, glycosylation, and deprotection steps, it is a reliable and well-documented method for producing high-purity material. The principles learned—especially the logic of protecting groups—are fundamental to virtually all synthetic glycoscience.[10] Concurrently, the emergence of enzymatic methods offers a more sustainable and often simpler alternative, highlighting the ongoing innovation in this field.[11] By understanding both approaches, researchers are well-equipped to synthesize this versatile monomer and unlock its potential in the development of next-generation biomaterials.

References

-

Journal of Chemical Education. (n.d.). Protecting Groups in Carbohydrate Chemistry. [Link]

-

Dordick, J. S., et al. (2000). Enzyme-catalyzed synthesis of sugar-containing monomers and linear polymers. PubMed. [Link]

-

Wan, Q., et al. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. NIH. [Link]

-

Boltje, T. J., et al. (2016). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

Request PDF. (n.d.). Protecting‐Group‐Free Synthesis in Carbohydrate Chemistry. [Link]

-

Cunha, A. C., et al. (2007). Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment. ACS Publications. [Link]

-

Request PDF. (n.d.). Synthesis and Characterization of Some Carbohydrate Based Monomers. [Link]

-

Wikipedia. (n.d.). Carbohydrate synthesis. [Link]

-

MDPI. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. [Link]

-

Request PDF. (n.d.). Enzymatic synthesis and structural characterization of methacryloyl-D-fructose- and methacryloyl-D-glucose-based monomers and poly(methacryloyl-D-fructose)-based hydrogels. [Link]

-

American Chemical Society. (2024). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. [Link]

-

ResearchGate. (n.d.). Enzymatic polymerization of glucose from sucrose to produce alpha‐1,3‐glucan. [Link]

-

MDPI. (2023). Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities. [Link]

-

ACS Publications. (2016). Polymers from Sugars and CO2: Synthesis and Polymerization of a d-Mannose-Based Cyclic Carbonate. [Link]

-

DeMent, A. D., et al. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC. [Link]

-

Gregory, G. L., et al. (2017). Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications. RSC Publishing. [Link]

-

PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. [Link]

-

Taylor & Francis eBooks. (2020). Synthesis of 2-{2-[2-(N-Tert-Butyloxycarbonyl)Ethoxy]Ethoxy}Ethyl β-d-Glucopyranoside. [Link]

-

MDPI. (2020). Studies on Preparation, Characterization and Application of Porous Functionalized Glycidyl Methacrylate-Based Microspheres. [Link]

-

NIH. (2024). Isolation and purification of carbohydrate components in functional food: a review. [Link]

-

MDPI. (2018). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. [Link]

-

NIH. (n.d.). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. [Link]

-

PubMed Central. (2018). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. [Link]

-

ResearchGate. (n.d.). Synthesis scheme of [2-(methacryloyloxy)ethyl] dimethyl-(3-sulfopropyl)ammonium hydroxide (SBE) and carboxybetaine methacrylic-based monomer 2-((3-methacrylamidopropyl)dimethylammonio)acetate (CBA) copolymerization using N,N,N′,N. [Link]

Sources

- 1. This compound | 132153-62-9 [chemicalbook.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and purification of carbohydrate components in functional food: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme-catalyzed synthesis of sugar-containing monomers and linear polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Glycomonomer: A Technical Guide to 2-Methacryloxyethyl D-glucopyranoside in Research

This guide provides an in-depth exploration of 2-Methacryloxyethyl D-glucopyranoside, a pivotal monomer in the synthesis of advanced glycopolymers for a myriad of research applications. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles, synthesis protocols, and diverse applications of this unique glycomonomer, bridging the gap between polymer chemistry and biomedical science.

Introduction: The Molecular Architecture and its Significance

This compound (MGEG), also known as 2-(glucosyloxy)ethyl methacrylate, is a carbohydrate-based methacrylate monomer that uniquely combines the biological recognition capabilities of glucose with the polymerizability of a methacrylate group. This dual functionality is the cornerstone of its utility in creating "smart" or functional polymers, known as glycopolymers, with properties that can be finely tuned for specific biomedical applications.[1]

The glucose moiety, a natural and abundant monosaccharide, imparts several key characteristics to the resulting polymers:

-

Biocompatibility: The glucose surface mimics the natural cell surface carbohydrates, which can reduce adverse immune reactions when these materials are used in biomedical contexts such as drug delivery systems or as coatings for medical devices.

-

Hydrophilicity: The abundance of hydroxyl groups on the glucose ring makes polymers derived from MGEG highly water-soluble. This property is crucial for the formation of hydrogels, which can absorb and retain large volumes of water, making them ideal for applications like tissue engineering scaffolds and matrices for controlled drug release.[1]

-

Specific Recognition: The glucose unit can engage in specific biological interactions, most notably with carbohydrate-binding proteins called lectins.[2] This specific recognition is the basis for developing targeted drug delivery systems and biosensors.

The methacrylate group, on the other hand, provides a reactive handle for polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures using modern controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3]

Caption: Chemical structure of this compound.

Synthesis of the Monomer and Subsequent Polymerization

The creation of high-quality glycopolymers begins with the synthesis of the this compound monomer, followed by a controlled polymerization process.

Monomer Synthesis: A Step-by-Step Protocol

The synthesis of MGEG typically involves the glycosylation of 2-hydroxyethyl methacrylate (HEMA) with a protected glucose derivative.[1] Protecting the hydroxyl groups of glucose is often necessary to prevent unwanted side reactions.[2]

Protocol: Synthesis of this compound

Materials:

-

α-D-methylglucoside (or another suitable protected glucose derivative)

-

2-hydroxyethyl methacrylate (HEMA)

-

1-chloro-2,4-dinitrobenzene (CDNB) (catalyst)

-

Phosphomolybdic acid (co-catalyst)

-

Chlorobenzene (solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-D-methylglucoside in chlorobenzene.

-

Addition of Reagents: Add an excess of HEMA (typically 1.5 to 2.0 equivalents) to the solution.[1]

-

Catalyst Addition: Add the catalytic system, consisting of CDNB and phosphomolybdic acid.[1]

-

Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction (monitor by TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the solution to remove any solids.

-

Purification: Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization: Crafting Well-Defined Glycopolymers via RAFT

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing glycopolymers with predetermined molecular weights and narrow molecular weight distributions.[3] This level of control is crucial for tailoring the polymer's properties for specific applications.

Protocol: RAFT Polymerization of this compound

Materials:

-

This compound (MGEG) monomer

-

RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Solvent (e.g., 1,4-dioxane or water, depending on the RAFT agent)[3]

-

Degassing equipment (e.g., Schlenk line)

Procedure:

-

Reaction Mixture Preparation: In a Schlenk flask, dissolve the MGEG monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.[4]

-

Monitoring: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography.

-

Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane). Redissolve the polymer in a minimal amount of a good solvent and re-precipitate to remove unreacted monomer and initiator fragments.

-

Drying and Characterization: Dry the purified polymer under vacuum. Characterize the resulting poly(this compound) for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and confirm its structure with ¹H NMR.

Caption: Workflow for RAFT polymerization of MGEG.

Applications in Biomedical Research

The unique properties of poly(this compound) have led to its exploration in a wide range of biomedical research areas.

Targeted Drug Delivery

The glucose moieties on the surface of glycopolymers can be recognized by specific glucose transporters (GLUTs) or lectins that are overexpressed on the surface of certain cells, such as cancer cells.[5] This allows for the targeted delivery of therapeutic agents, potentially increasing their efficacy while reducing side effects.

Glucose-Responsive Insulin Delivery: A particularly exciting application is in the development of "closed-loop" insulin delivery systems for diabetes management.[6] Hydrogels fabricated from poly(MGEG) can be designed to release insulin in response to changes in blood glucose levels.[7][8] This is often achieved by incorporating glucose oxidase, an enzyme that converts glucose to gluconic acid, leading to a local pH drop that triggers the swelling or degradation of the hydrogel and subsequent insulin release.[9]

Protocol: Preparation of a Glucose-Responsive Hydrogel for Insulin Delivery

Materials:

-

Poly(this compound)

-

Cross-linking agent (e.g., N,N'-methylenebisacrylamide)

-

Glucose oxidase

-

Catalase (to decompose hydrogen peroxide, a byproduct of the glucose oxidase reaction)

-

Insulin

-

Phosphate-buffered saline (PBS)

Procedure:

-

Polymer Solution: Prepare a solution of poly(MGEG) and the cross-linking agent in PBS.

-

Enzyme and Drug Loading: Add glucose oxidase, catalase, and insulin to the polymer solution and mix gently to ensure uniform distribution.

-

Hydrogel Formation: Initiate the cross-linking reaction, for example, by adding a radical initiator and heating, or by UV irradiation if a photoinitiator is used.

-

Washing: Once the hydrogel is formed, wash it extensively with PBS to remove any unreacted components.

-

In Vitro Release Study:

-

Place the insulin-loaded hydrogel in PBS solutions containing different concentrations of glucose (e.g., corresponding to normal and hyperglycemic conditions).

-

At specific time intervals, take aliquots of the surrounding solution and measure the concentration of released insulin using an appropriate assay (e.g., ELISA or HPLC).[10][11]

-

Plot the cumulative insulin release as a function of time for each glucose concentration.

-

Caption: Workflow for fabricating and using glycopolymer scaffolds.

Understanding Cellular Uptake and Signaling

Glycopolymer-based nanoparticles can be used as tools to investigate the mechanisms of cellular uptake and subsequent intracellular trafficking. The glucose moieties can mediate uptake through specific endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis. [12]Understanding these pathways is crucial for designing effective drug delivery systems that can deliver their cargo to the desired subcellular location. [13]

Conclusion and Future Perspectives

This compound is a remarkably versatile monomer that has opened up new avenues in the design of advanced biomaterials. The ability to create well-defined glycopolymers with precise control over their structure and properties has enabled significant progress in targeted drug delivery, biosensing, and tissue engineering. Future research will likely focus on the development of more complex glycopolymer architectures, the elucidation of their interactions with biological systems at a molecular level, and their translation into clinical applications. The continued exploration of this fascinating class of materials holds immense promise for addressing some of the most pressing challenges in medicine and biotechnology.

References

-

Glycopolymer nanomicelles: pH-responsive drug delivery, endocytosis pathway, autophagy behavior, and the effect of autophagy inhibitors - PMC. (URL: [Link])

-

The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization - The Aquila Digital Community. (URL: [Link])

-

Glucose Single-Chain Polymer Nanoparticles for Cellular Targeting | ACS Macro Letters. (URL: [Link])

-

Glucose-responsive insulin and delivery systems: innovation and translation - PMC. (URL: [Link])

-

Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC. (URL: [Link])

-

Glycopolymer-based nanoparticles: synthesis and application | Semantic Scholar. (URL: [Link])

-

Glucose-Responsive Materials for Smart Insulin Delivery: From Protein-Based to Protein-Free Design - ACS Publications. (URL: [Link])

-

Advanced Hydrogels for the Controlled Delivery of Insulin - PMC. (URL: [Link])

-

Bioapplications of RAFT Polymerization | Chemical Reviews - ACS Publications. (URL: [Link])

-

Glycopolymer-based nanoparticles: synthesis and application - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

Injectable self-assembled peptide hydrogels for glucose-mediated insulin delivery - Biomaterials Science (RSC Publishing). (URL: [Link])

-

Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - NIH. (URL: [Link])

-

Drug Release Kinetics from Poly(ethylene glycol) Hydrogels for Wound Dressings. (URL: [Link])

-

The direct polymerization of 2-methacryloxyethyl glucoside via aqueous reversible addition-fragmentation chain transfer (RAFT) polymerization | Request PDF. (URL: [Link])

-

Glycopolymer-Based Materials: Synthesis, Properties, and Biosensing Applications - PMC. (URL: [Link])

-

Hydrogels: swelling, drug loading, and release - PubMed. (URL: [Link])

-

Quantification of binding affinity of glyconanomaterials with lectins - PMC. (URL: [Link])

-

Synthesis and biomedical applications of glycopolymers - PubMed. (URL: [Link])

-

Synthetic linear glycopolymers and their biological applications - PMC. (URL: [Link])

-

Glycopolymeric Materials for Advanced Applications - MDPI. (URL: [Link])

-

Immobilized glycopolymers: Synthesis, methods and applications | Semantic Scholar. (URL: [Link])

-

How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats - Patsnap Eureka. (URL: [Link])

-

Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC. (URL: [Link])

-

RAFT General Procedures - Boron Molecular. (URL: [Link])

-

Scaffold preparation for cell culture. ( a ) Scaffolds of 6 mm diameter... | Download Scientific Diagram. (URL: [Link])

-

Antibodies and Lectins in Glycan Analysis - Essentials of Glycobiology - NCBI Bookshelf. (URL: [Link])

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. (URL: [Link])

-

Drug Loading into and Drug Release from pH- and Temperature-Responsive Cylindrical Hydrogels - ResearchGate. (URL: [Link])

-

Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-??-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacry-late - ResearchGate. (URL: [Link])

-

RAFT Polymerization of Methyl 6-O-Methacryloyl-α-D-Glucoside in Homogeneous Aqueous Medium. A Detailed Kinetic Study at the Low Molecular Weight Limit of the Process - ResearchGate. (URL: [Link])

-

A Comprehensive Protocol for PDMS Fabrication for use in Cell Culture. (URL: [Link])

-

The fabrication and cell culture of three-dimensional rolled scaffolds with complex micro-architectures - PubMed. (URL: [Link])

-

Human Lectins, Their Carbohydrate Affinities and Where to Find Them - MDPI. (URL: [Link])

-

Comparison of Lectins and their suitability in Lectin Affinity Chromatography for isolation of Glycoproteins - Diva-Portal.org. (URL: [Link])

-

A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PubMed Central. (URL: [Link])

-

Preparation and Characterization of Thermoresponsive Polymer Scaffolds Based on Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) for Cell Culture - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Glycopolymer-Based Materials: Synthesis, Properties, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous" by Andrew B. Lowe, Brent S. Sumerlin et al. [aquila.usm.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biomedical applications of glycopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucose-responsive insulin and delivery systems: innovation and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advanced Hydrogels for the Controlled Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]

- 11. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycopolymer nanomicelles: pH-responsive drug delivery, endocytosis pathway, autophagy behavior, and the effect of autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methacryloxyethyl D-glucopyranoside (CAS 132153-62-9): Properties, Applications, and Supplier Information

This guide provides a comprehensive technical overview of 2-Methacryloxyethyl D-glucopyranoside (CAS 132153-62-9), a versatile monomer at the forefront of advanced biomaterial development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, biological interactions, and key applications of this carbohydrate-based methacrylate, with a focus on the scientific principles that underpin its utility.

Core Properties of this compound

This compound, also known by synonyms such as GEMA and Glucosyloxyethyl Methacrylate, is a unique molecule that bridges the worlds of carbohydrate chemistry and polymer science.[1][2] Its structure incorporates a polymerizable methacrylate group attached to a glucose moiety, bestowing the resulting polymers with a valuable combination of biocompatibility, hydrophilicity, and specific biological recognition capabilities.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132153-62-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C12H20O8 | [1][2][5][7] |

| Molecular Weight | 292.28 g/mol | [2][4][5][7] |

| Appearance | Typically supplied as a solution | [1][2][7] |

| Boiling Point | 490.3 ± 45.0 °C (Predicted) | [1][2][9] |

| Density | 0.808 g/mL at 25 °C | [1][2][9] |

| Refractive Index | n20/D 1.366 | [1][2][9] |

| Flash Point | 57 °F | [1][2][9] |

| pKa | 12.87 ± 0.70 (Predicted) | [1][2] |

Synthesis and Polymerization: Engineering Functional Glycopolymers

The synthesis of this compound typically involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with a protected glucose derivative.[4] Controlling the regioselectivity of this reaction is crucial and is often achieved through the use of protecting groups on the glucose molecule to direct the reaction to a specific hydroxyl group.[4]

The true potential of this monomer is realized through polymerization, which yields glycopolymers with tailored properties for biomedical applications.[3] Conventional free radical polymerization can be employed; however, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred for synthesizing polymers with well-defined structures and narrow molecular weight distributions.[4]

Experimental Protocol: RAFT Polymerization of this compound

This protocol describes a typical aqueous RAFT polymerization of this compound to synthesize a well-defined glycopolymer.

Materials:

-

This compound (GEMA)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrogen gas

-

Dialysis tubing (MWCO 3500 Da)

Procedure:

-

In a Schlenk flask, dissolve GEMA, CPADB, and ACVA in PBS. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes in an ice bath.

-

Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-24 hours).

-

To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.

-

Purify the resulting polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

-

Lyophilize the purified polymer solution to obtain the solid glycopolymer.

-

Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Biological Activity and Mechanism of Action: The Role of the Glucose Moiety

The pendant glucose units on polymers derived from this compound are not merely for hydrophilicity; they are biologically active. These sugar moieties can be recognized by lectins, a class of proteins that bind to specific carbohydrate structures.[10][11] This interaction is a cornerstone of many biological processes, including cell-cell recognition and adhesion.

This lectin-mediated recognition provides a powerful tool for targeted drug delivery.[1] Cells that overexpress certain lectin receptors, such as some cancer cells, can be specifically targeted by nanoparticles or hydrogels made from these glycopolymers.[12] Upon binding, the drug-loaded carrier can be internalized by the cell through receptor-mediated endocytosis, leading to a localized therapeutic effect.[12][13]

Applications in Drug Development and Research

The unique properties of poly(this compound) have led to its exploration in a variety of biomedical applications.

Stimuli-Responsive Drug Delivery

Hydrogels synthesized from this monomer can be designed to be stimuli-responsive. For instance, glucose-responsive hydrogels can be created for the controlled release of insulin.[4][14] These systems can swell or shrink in response to changes in glucose concentration, modulating the release of the encapsulated drug.[4] This "smart" delivery system holds promise for developing closed-loop insulin delivery systems for diabetes management.[15][16]

Targeted Cancer Therapy

As mentioned, the lectin-binding properties of these glycopolymers make them excellent candidates for targeted cancer therapy.[12] By encapsulating cytotoxic drugs within glycopolymer nanoparticles, it is possible to increase the drug concentration at the tumor site while minimizing off-target effects, thereby improving the therapeutic index of the drug.[13]

3D Cell Culture and Tissue Engineering

The biocompatibility and hydrophilicity of hydrogels derived from this compound make them suitable scaffolds for 3D cell culture and tissue engineering.[3][17][18] These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and differentiation.[19]

Safety and Handling

This compound is typically supplied as a solution and should be handled in accordance with its Safety Data Sheet (SDS). It is intended for research use only.[4][20] As with all chemicals, appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[20] The material may be flammable and should be kept away from heat and open flames.[20]

Suppliers

This compound is available from a number of chemical suppliers specializing in materials for biomedical research. Some of these suppliers include:

-

North America: BOC Sciences, Santa Cruz Biotechnology, Synthose[5][7][21]

-

Europe: Merck KGaA (Sigma-Aldrich)[2]

-

Asia: ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD, Guangzhou Keda Heng New Technology Co., Ltd.[2][6][8]

References

-

Cas 132153-62-9,2-METHACRYLOXYETHYL D ... - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glycopolymer-Based Materials: Synthesis, Properties, and Biosensing Applications - PMC. (2022). Retrieved January 14, 2026, from [Link]

-

Stimuli‐responsive delivery of therapeutics for diabetes treatment - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glycopolymer nanomicelles: pH-responsive drug delivery, endocytosis pathway, autophagy behavior, and the effect of autophagy inhibitors - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glycopolymers for Drug Delivery: Opportunities and Challenges | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glycopolymers for Drug Delivery: Opportunities and Challenges | Macromolecules - ACS Publications. (2022). Retrieved January 14, 2026, from [Link]

-

Glucose Oxidase-Based Glucose-Sensitive Drug Delivery for Diabetes Treatment - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glucose-Sensitive Hydrogels for the Controlled Release of Insulin - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glycopolymer Nanoparticles with On-Demand Glucose-Responsive Insulin Delivery and Low-Hypoglycemia Risks for Type 1 Diabetic Treatment | Biomacromolecules - ACS Publications. (2022). Retrieved January 14, 2026, from [Link]

-

Carbohydrate–lectin recognition of well-defined heterogeneous dendronized glycopolymers: systematic studies on the heterogeneity in glycopolymer–lectin binding - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

-

Selectin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Stimuli-Responsive Polymers Prevent Severe Hypoglycemia - PMC - PubMed Central - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Lectin Affinity Based Recognition Nanomaterial for Glucose - DergiPark. (2020). Retrieved January 14, 2026, from [Link]

-

Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant Conditions | ACS Macro Letters. (2012). Retrieved January 14, 2026, from [Link]

-

Lectin binding profiles of glyco-copolymers for targeted cell recognition - ACS Fall 2025. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) A Simple and Accessible Synthetic Lectin for Glucose Recognition and Sensing. (2025). Retrieved January 14, 2026, from [Link]

-

Hydrophilic cryogels as potential 3D cell culture materials: Synthesis and characterization of 2‐(methacrylamido) glucopyranose‐based polymer scaffolds | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glycopolymer Nanoparticles with On-Demand Glucose-Responsive Insulin Delivery and Low-Hypoglycemia Risks for Type 1 Diabetic Treatment - PubMed. (2022). Retrieved January 14, 2026, from [Link]

-

Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

-

Poly(2-Deoxy-2-Methacrylamido-D-Glucose)-Based Complex Conjugates of Colistin, Deferoxamine and Vitamin B12: Synthesis and Biological Evaluation - MDPI. (2024). Retrieved January 14, 2026, from [Link]

-

Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications | Request PDF - ResearchGate. (2025). Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of Antibacterial Poly{2-[(methacryloyloxy)ethyl]trimethylammonium Chloride}/Chitosan Semi-Interpenetrating Networks for Papain Release - PubMed. (2025). Retrieved January 14, 2026, from [Link]

-

Methacrylated Cartilage ECM-Based Hydrogels as Injectables and Bioinks for Cartilage Tissue Engineering - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Hydrogels for Cell Culture - Biocompare. (n.d.). Retrieved January 14, 2026, from [Link]

-

(A) Chemical structure of 2-methacryloyloxyethyl phosphorylcholine... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery - CentAUR. (2021). Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid - MDPI. (2021). Retrieved January 14, 2026, from [Link]

-

Invention and global impact of bioinspired 2-methacryloyloxyethyl phosphorylcholine polymers: molecular design, functions, and implementation in medical devices - OUCI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemical profiling, in vitro antibacterial, and cytotoxic properties of Elytranthe parasitica (L.) Danser. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sapphire North America. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 132153-62-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | 132153-62-9 [chemicalbook.com]

- 7. methacryloxyethyl suppliers USA [americanchemicalsuppliers.com]

- 8. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbohydrate–lectin recognition of well-defined heterogeneous dendronized glycopolymers: systematic studies on the heterogeneity in glycopolymer–lectin binding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Selectin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Glycopolymer nanomicelles: pH-responsive drug delivery, endocytosis pathway, autophagy behavior, and the effect of autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Glucose Oxidase-Based Glucose-Sensitive Drug Delivery for Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycopolymer Nanoparticles with On-Demand Glucose-Responsive Insulin Delivery and Low-Hypoglycemia Risks for Type 1 Diabetic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biocompare.com [biocompare.com]

- 19. Methacrylated Cartilage ECM-Based Hydrogels as Injectables and Bioinks for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymatically Triggered Drug Release from Microgels Controlled by Glucose Concentration | Semantic Scholar [semanticscholar.org]

- 21. Sapphire North America [sapphire-usa.com]

An In-depth Technical Guide to Understanding the Molecular Weight of 2-Methacryloxyethyl D-glucopyranoside

Introduction

2-Methacryloxyethyl D-glucopyranoside is a carbohydrate-based methacrylate monomer of significant interest in the fields of polymer chemistry and biomedical engineering. Its unique bifunctional nature, possessing a polymerizable methacrylate group and a biocompatible glucose moiety, makes it a valuable building block for the synthesis of glycopolymers. These polymers find applications in drug delivery systems, hydrogels, and biocompatible coatings. A fundamental and critical parameter for any chemical compound is its molecular weight. This guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of this compound, tailored for researchers, scientists, and drug development professionals.

The Significance of Molecular Weight

The molecular weight of a monomer like this compound is a cornerstone of its chemical identity. It is indispensable for:

-

Stoichiometric Calculations: Accurate molecular weight is crucial for precise control over reaction stoichiometry during polymerization and other chemical modifications.

-

Polymer Characterization: The molecular weight of the monomer is the basis for determining the degree of polymerization and the molecular weight distribution of the resulting polymers.

-

Physicochemical Properties: The molecular weight influences properties such as solubility, viscosity, and thermal stability of both the monomer and its corresponding polymers.

-

Regulatory Compliance: Precise molecular characterization is a prerequisite for the use of materials in biomedical and pharmaceutical applications.

Part 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight of a compound is calculated from its molecular formula by summing the atomic weights of its constituent atoms.

Molecular Formula

The molecular formula for this compound is C₁₂H₂₀O₈ .[1][2]

Atomic Weights of Constituent Elements

To calculate the molecular weight, the standard atomic weights of carbon, hydrogen, and oxygen are required. These are based on the isotopic composition of the elements on Earth.[3][4][5]

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[6][7][8] |

| Hydrogen | H | 1.008[1][9][10] |

| Oxygen | O | 15.999[11][12][13][14] |

Calculation

The molecular weight (MW) is calculated as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

MW = (12 × 12.011) + (20 × 1.008) + (8 × 15.999) MW = 144.132 + 20.160 + 127.992 MW = 292.284 g/mol

This calculated value is in excellent agreement with the commonly cited molecular weight of 292.28 g/mol or 292.3 g/mol .[1][2][11]

Caption: Molecular structure of this compound.

Part 2: Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is essential for confirming the identity and purity of a synthesized or purchased compound. Several analytical techniques can be employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15][16] For a fragile molecule like a glycoside, "soft" ionization techniques are preferred to prevent fragmentation and ensure the detection of the molecular ion.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique particularly well-suited for polar and thermally labile molecules like carbohydrates.[17][18][19] It involves the formation of highly charged droplets from a solution, which then evaporate to produce gas-phase ions.

Causality of Experimental Choices:

-

Soft Ionization: ESI is chosen to minimize fragmentation of the glycosidic bond and the ester linkage in the methacrylate group, allowing for the observation of the intact molecular ion.

-

High Sensitivity: ESI-MS is highly sensitive, requiring only small amounts of sample.

-

Coupling with Liquid Chromatography (LC): ESI sources can be readily coupled with liquid chromatography (LC-MS), enabling the separation of the target compound from impurities prior to mass analysis, thus providing a purity assessment alongside molecular weight verification.[20]

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., 1 mL of methanol or acetonitrile/water mixture). The final concentration is typically in the low µg/mL to ng/mL range.

-

Instrument Setup:

-

Ionization Mode: Positive ion mode is typically used, as the molecule can readily form adducts with cations like H⁺, Na⁺, or K⁺.

-

Capillary Voltage: Set to an appropriate voltage (e.g., 3-5 kV) to generate a stable spray.

-

Nebulizing Gas: Nitrogen is commonly used to assist in droplet formation.

-

Drying Gas: Heated nitrogen is used to aid in solvent evaporation.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 m/z).

-

Data Analysis: The resulting spectrum will show peaks corresponding to the molecular ion adducts. For example, one would expect to see:

-

[M+H]⁺ at m/z ≈ 293.29

-

[M+Na]⁺ at m/z ≈ 315.27

-

[M+K]⁺ at m/z ≈ 331.25

-

The presence of these peaks confirms the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI is another soft ionization technique, often used for larger molecules and polymers.[21][22] The analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

Causality of Experimental Choices:

-

Analysis of Polymers: While ESI is excellent for the monomer, MALDI-TOF (Time-of-Flight) is particularly powerful for analyzing polymers made from this compound.[23] It can resolve individual polymer chains (oligomers) and provide information on the molecular weight distribution.

-

Tolerance to Salts: MALDI is generally more tolerant of salts and buffers in the sample compared to ESI.

Experimental Protocol: MALDI-TOF MS for Monomer Analysis

-

Matrix Selection: Choose a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).

-

Sample Preparation:

-

Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Prepare a solution of the analyte at approximately 1 mg/mL.

-

Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio.

-

Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.

-

-

Data Acquisition: Insert the target plate into the mass spectrometer. A pulsed laser is fired at the sample spot, and the resulting ions are accelerated down a flight tube to the detector.

-

Data Analysis: The time it takes for the ions to reach the detector is proportional to their m/z ratio. The resulting spectrum will show the molecular ion, typically as a sodium or potassium adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can also be used to determine the molecular weight of polymers, a technique that could be applied to oligomers or polymers of this compound.[24][25] This is typically achieved by end-group analysis.

Causality of Experimental Choices:

-

Absolute Molecular Weight: ¹H NMR can provide an absolute measure of the number-average molecular weight (Mn) without the need for calibration standards.[26]

-

Structural Information: Simultaneously, the NMR spectrum provides detailed structural information, confirming the monomeric repeat unit and the nature of the end groups.

Conceptual Workflow for Polymer Molecular Weight Determination by ¹H NMR:

-

Acquire Spectrum: Obtain a quantitative ¹H NMR spectrum of the polymer sample in a suitable deuterated solvent.

-

Identify Signals: Identify and assign the proton signals corresponding to the repeating monomer units and the distinct signals from the polymer end-groups (initiator and terminator fragments).

-

Integrate Peaks: Carefully integrate the area under the peaks for both the repeating units and the end-groups.

-

Calculate Degree of Polymerization (DP): The ratio of the integral of the repeating units to the integral of the end-group (normalized by the number of protons each signal represents) gives the average number of monomer units per chain (DP).

-

Calculate Mn: The number-average molecular weight (Mn) is then calculated by: Mn = (DP × MW_monomer) + MW_end_groups

Caption: Workflow for determining the molecular weight of this compound.

Conclusion

Understanding the molecular weight of this compound is fundamental to its application in research and development. The theoretical molecular weight, calculated from its molecular formula C₁₂H₂₀O₈, is 292.28 g/mol . This value should be confirmed experimentally, with mass spectrometry, particularly ESI-MS, being the most direct and accurate method for the monomer. For polymers derived from this monomer, techniques like MALDI-TOF MS and NMR spectroscopy provide invaluable information on molecular weight and its distribution. By combining theoretical calculations with robust experimental verification, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

-

Kitova, E. N., et al. (2012). Quantifying Carbohydrate–Protein Interactions by Electrospray Ionization Mass Spectrometry Analysis. Biochemistry, 51(23), 4658–4674. Retrieved from [Link]

-

PubChem. (n.d.). Parasorboside. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

-

Westfield State University. (n.d.). Atomic/Molar mass. Retrieved from [Link]

-

YouTube. (2025, March 28). What Is The Atomic Weight Of Carbon? Chemistry For Everyone. Retrieved from [Link]

-

YouTube. (2025, April 5). What Is The Atomic Weight Of Hydrogen? Chemistry For Everyone. Retrieved from [Link]

-

YouTube. (2025, March 30). What Is The Atomic Weight Of Oxygen? Chemistry For Everyone. Retrieved from [Link]

-

PubChem. (n.d.). Carbon. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

-

Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers. Retrieved from [Link]

-

Nsengimana, V., & T. T. T. Ho. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1098-1104. Retrieved from [Link]

-

Labcompare.com. (2023, October 31). Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. Retrieved from [Link]

-

Ganios, M. (2018). Multi-dimensional Mass Spectrometry for the Characterization of Glycopolymers. The University of Akron. Retrieved from [Link]

-

Hanton, S. D. (2018). Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. Journal of Visualized Experiments, (136), 57463. Retrieved from [Link]

-

Frontiers. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Retrieved from [Link]

Sources

- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Mass Spectrometry Molecular Weight Determination | Baitai Paike Biotechnology [en.biotech-pack.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chip electrospray mass spectrometry for carbohydrate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantifying carbohydrate-protein interactions by electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 21. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]

- 22. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. researchgate.net [researchgate.net]

- 26. labcompare.com [labcompare.com]

The Emergence of Glycopolymers: A Technical Guide to 2-Methacryloxyethyl D-glucopyranoside (MAGE)

Abstract